molecular formula C10H16Cl2N2 B13892478 2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl

2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl

Cat. No.: B13892478
M. Wt: 235.15 g/mol
InChI Key: NWTKHHMBIXJIGN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities . This compound is often used in research and development for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-phenylenediamine with cyclic ketones under acidic conditions to form the azepine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azepine derivatives, and substituted azepines, which can have varied biological activities .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as neuroprotection or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine is unique due to its specific substitution pattern and the presence of the amine group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;;/h1-2,7,12H,3-6,11H2;2*1H

InChI Key

NWTKHHMBIXJIGN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)N.Cl.Cl

Origin of Product

United States

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